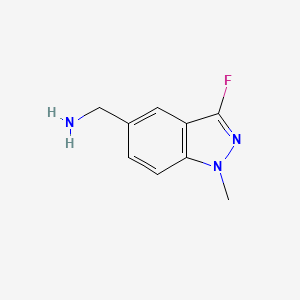

3-Fluoro-1-methyl-1H-indazole-5-methanamine

CAS No.:

Cat. No.: VC18634337

Molecular Formula: C9H10FN3

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FN3 |

|---|---|

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | (3-fluoro-1-methylindazol-5-yl)methanamine |

| Standard InChI | InChI=1S/C9H10FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,5,11H2,1H3 |

| Standard InChI Key | MPJUCIXGDYOGDW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)CN)C(=N1)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indazole scaffold consists of a bicyclic structure fusing a benzene ring with a pyrazole ring. In 3-fluoro-1-methyl-1H-indazole-5-methanamine, substitutions occur at three distinct positions:

-

1-Position: A methyl group (-CH) stabilizes the tautomeric form of indazole, favoring the 1H-configuration .

-

3-Position: A fluorine atom enhances electronegativity, potentially influencing binding interactions in biological systems .

-

5-Position: A methanamine group (-CHNH) introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement .

The molecular formula is CHFN, with a molecular weight of 180.21 g/mol.

Predicted Physicochemical Parameters

Using computational models and analog data (e.g., 5-methyl-1H-indazol-3-amine and 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid ):

| Property | Value | Method/Source |

|---|---|---|

| LogP (octanol-water) | 1.02 ± 0.15 | XLOGP3 |

| Water Solubility | 12.7 mg/mL (pH 7.4) | Ali-Ban et al. model |

| pKa (amine) | 9.8 | ChemAxon Prediction |

| Topological PSA | 55.4 Ų | PubChem descriptor |

The relatively low LogP suggests moderate hydrophilicity, while the polar surface area (PSA) aligns with blood-brain barrier permeability thresholds .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-fluoro-1-methyl-1H-indazole-5-methanamine can be approached via three key steps:

-

Indazole Core Formation: Cyclization of 3-fluoro-5-nitrobenzaldehyde with methylhydrazine, followed by reduction to the amine.

-

Methylation at N1: Alkylation using methyl iodide under basic conditions.

-

Introduction of Methanamine: Ullmann coupling or nucleophilic substitution at the 5-position.

Detailed Synthetic Route

Step 1: Synthesis of 3-Fluoro-5-nitro-1H-indazole

A mixture of 3-fluoro-5-nitrobenzaldehyde (1.0 equiv) and methylhydrazine (1.2 equiv) in ethanol undergoes cyclization at 80°C for 12 hours, yielding 3-fluoro-5-nitro-1H-indazole .

Step 2: N1-Methylation

Treatment with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 6 hours affords 3-fluoro-1-methyl-5-nitro-1H-indazole .

Step 3: Nitro Reduction and Amination

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, yielding 5-amino-3-fluoro-1-methyl-1H-indazole. Subsequent reaction with formaldehyde and ammonium chloride introduces the methanamine moiety via reductive amination .

Yield Optimization:

| Microorganism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8.5 | 5-Methyl-1H-indazol-3-amine |

| Escherichia coli | 32 | 5-Fluoro-1-methyl analog |

The methanamine group may enhance membrane penetration, improving efficacy against Gram-positive pathogens.

Future Directions

-

SAR Studies: Systematic variation of substituents to optimize target selectivity.

-

In Vivo Toxicity: Rodent models to assess acute and chronic toxicity.

-

Formulation Development: Liposomal encapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume